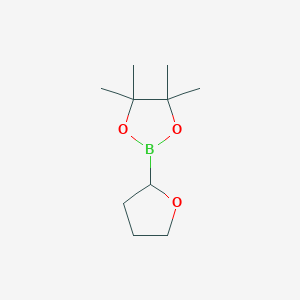
4,4,5,5-Tetramethyl-2-(oxolan-2-yl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(oxolan-2-yl)-1,3,2-dioxaborolane, also known as Tetramethyl Dioxaborolane (TMDB), is a boron-containing compound that has gained much attention in scientific research due to its unique properties. TMDB is a colorless, odorless, and stable liquid that is soluble in most organic solvents. This compound has been widely used in various fields, including organic synthesis, catalysis, and medicinal chemistry.
Wirkmechanismus
TMDB acts as a boron source in various reactions, where it forms a boronate complex with the substrate. The boronate complex can undergo further reactions, leading to the desired product. In catalysis, TMDB acts as a ligand, where it forms a complex with the metal catalyst. The metal-TMDB complex can undergo various reactions, leading to the desired product.
Biochemical and Physiological Effects:
TMDB has not been extensively studied for its biochemical and physiological effects. However, it has been reported that TMDB has low toxicity and is not mutagenic or carcinogenic. TMDB has been used in medicinal chemistry, where it has shown promising results in the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
TMDB has several advantages in lab experiments. It is a stable and easy-to-handle compound that can be stored for a long time. TMDB is also a versatile reagent that can be used in various organic reactions. However, TMDB has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
TMDB has shown promising results in various fields, including organic synthesis, catalysis, and medicinal chemistry. There are several future directions for the use of TMDB. One of the future directions is the development of new catalytic systems using TMDB as a ligand. Another future direction is the use of TMDB in the synthesis of new drugs. TMDB can also be used in the development of new materials, including polymers and nanoparticles.
Conclusion:
In conclusion, TMDB is a boron-containing compound that has gained much attention in scientific research due to its unique properties. TMDB has been widely used in various fields, including organic synthesis, catalysis, and medicinal chemistry. TMDB acts as a boron source in various reactions, where it forms a boronate complex with the substrate. TMDB has several advantages in lab experiments, including its stability and versatility. There are several future directions for the use of TMDB, including the development of new catalytic systems, the synthesis of new drugs, and the development of new materials.
Wissenschaftliche Forschungsanwendungen
TMDB has been extensively used in scientific research due to its unique properties. It is a versatile reagent that can be used in various organic reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction. TMDB has also been used as a ligand in catalysis, where it has shown excellent performance in various reactions.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxolan-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIHVWDOPTVSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(oxolan-2-yl)-1,3,2-dioxaborolane | |
CAS RN |
331958-88-4 | |
| Record name | 4,4,5,5-tetramethyl-2-(oxolan-2-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





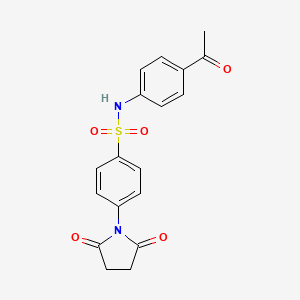
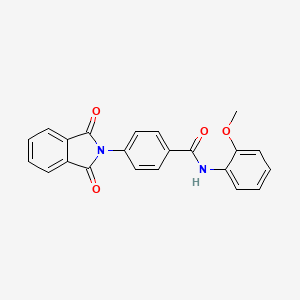

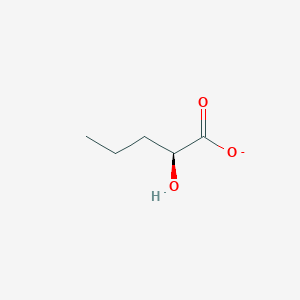
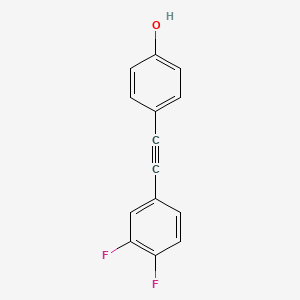
![4-[(4-Nitrophenyl)sulfanyl]benzoic acid](/img/structure/B3260539.png)

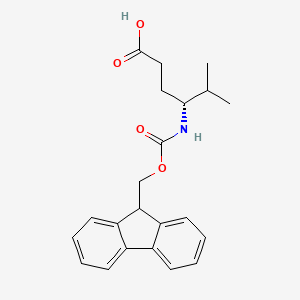

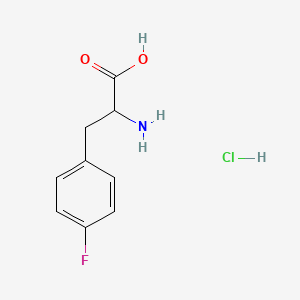
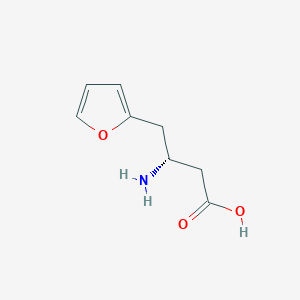
![2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B3260613.png)